molecular formula C30H46O4 B1208639 3alpha-Hydroxyglycyrrhetinic acid

3alpha-Hydroxyglycyrrhetinic acid

Cat. No. B1208639
M. Wt: 470.7 g/mol
InChI Key: MPDGHEJMBKOTSU-GBWCSKBLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3alpha-hydroxyglycyrrhetinic acid is a pentacyclic triterpenoid. It derives from a glycyrrhetinic acid. It is a conjugate acid of a 3alpha-hydroxyglycyrrhetinate.

Scientific Research Applications

Enzyme Interaction and Metabolism

  • 3alpha-Hydroxyglycyrrhetinic acid has been studied for its role in inhibiting pig 3alpha/beta,20beta-hydroxysteroid dehydrogenase, a key enzyme in steroid metabolism. This inhibition is altered by the deletion of specific amino acid residues, indicating a significant role of these residues in enzyme interaction and substrate binding (Itoda, Takase, & Nakajin, 2002).

Microbial Transformation

  • Research has explored the microbial transformation of glycyrrhetinic acid by various fungi like Mucor polymorphosporus and Cunninghamella blakesleeana, leading to the formation of new compounds. These transformations have potential applications in creating novel bioactive substances (Xin, Liu, Ye, Guo, & Guo, 2006); (Qin et al., 2010).

Proteasome Inhibition

  • Glycyrrhetinic acid and its derivatives have been identified as inhibitors of the human 20S proteasome, an enzyme complex involved in protein degradation. Some derivatives exhibit significantly higher potency, suggesting potential for therapeutic applications (Huang, Yu, Ho, Qian, Lee, & Chen, 2008).

Drug Delivery Systems

  • Glycyrrhetinic acid has been used in drug delivery systems for hepatocellular carcinoma therapy. Its ability to enhance liver-targeting efficacy and receptor-mediated endocytosis makes it a promising component in targeted drug delivery (Cai, Xu, Chan, Fang, He, & Chen, 2016).

Antiproliferative and Apoptotic Effects

  • Derivatives of glycyrrhetinic acid have been synthesized and tested for their antiproliferative and apoptotic effects in leukemia cells. These derivatives show potential as anticancer agents (Liu, Song, Guo, Wang, Lv, Jing, & Zhao, 2007).

Metabolic Engineering

  • Metabolic engineering of Saccharomyces cerevisiae has been employed to produce glycyrrhetinic acid, demonstrating an alternative to traditional plant extraction methods. This approach highlights the potential for sustainable and efficient production of this compound (Wang et al., 2019).

properties

Product Name

3alpha-Hydroxyglycyrrhetinic acid

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10R,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22+,23+,26+,27-,28-,29+,30+/m0/s1

InChI Key

MPDGHEJMBKOTSU-GBWCSKBLSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha-Hydroxyglycyrrhetinic acid
Reactant of Route 2
3alpha-Hydroxyglycyrrhetinic acid
Reactant of Route 3
3alpha-Hydroxyglycyrrhetinic acid
Reactant of Route 4
3alpha-Hydroxyglycyrrhetinic acid
Reactant of Route 5
3alpha-Hydroxyglycyrrhetinic acid
Reactant of Route 6
3alpha-Hydroxyglycyrrhetinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.